(R,E)-N-benzylidene-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-benzylidene-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides. It is characterized by the presence of a sulfinamide group attached to a benzylidene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzylidene-2-methylpropane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-N-benzylidene-2-methylpropane-2-sulfinamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and purification systems to streamline the synthesis and isolation of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The benzylidene moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfinamides
Scientific Research Applications
(S)-N-benzylidene-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-benzylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-N-benzylidene-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which may exhibit different reactivity and biological activity.
N-benzylidene-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
N-benzylidene-2-methylpropane-2-amine: A compound with an amine group instead of a sulfinamide group.
Uniqueness
(S)-N-benzylidene-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of the sulfinamide group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NOS |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
(NE)-N-benzylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ |
InChI Key |
KHEXSXPVKHWNOZ-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
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